molecular formula C5H9N3O3 B15199494 2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid CAS No. 89417-96-9

2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid

Cat. No.: B15199494
CAS No.: 89417-96-9
M. Wt: 159.14 g/mol
InChI Key: SJZRJPNXTFFTPQ-UHFFFAOYSA-N
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Description

2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid is a heterocyclic compound containing nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid can be achieved through various methods. One common approach involves the use of recyclable solvents such as PEG-400 and glycerol, which provide an environmentally friendly and efficient medium for the reaction . The reaction typically involves the use of substituted aromatic aldehydes, malononitrile, and kojic acid, resulting in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of recyclable solvents and catalysts is emphasized to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with nitrogen and oxygen atoms, such as:

Uniqueness

What sets 2-Amino-4-(hydroxymethyl)-4,5-dihydro-1H-imidazole-5-carboxylic acid apart is its unique structure, which allows for specific interactions with biological targets and its versatility in various chemical reactions

Properties

CAS No.

89417-96-9

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

2-amino-5-(hydroxymethyl)-4,5-dihydro-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H9N3O3/c6-5-7-2(1-9)3(8-5)4(10)11/h2-3,9H,1H2,(H,10,11)(H3,6,7,8)

InChI Key

SJZRJPNXTFFTPQ-UHFFFAOYSA-N

Canonical SMILES

C(C1C(N=C(N1)N)C(=O)O)O

Origin of Product

United States

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